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Compound of Interest

Compound Name:
N-Phenyl-N-

(phenylsulfonyl)glycine

Cat. No.: B1331643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to

definitively confirm the molecular structure of N-Phenyl-N-(phenylsulfonyl)glycine. By

leveraging a combination of spectroscopic and spectrometric techniques, researchers can

ensure the identity, purity, and structural integrity of this compound, a critical step in any

research or drug development pipeline.

Molecular Structure and Identification
N-Phenyl-N-(phenylsulfonyl)glycine is a derivative of the amino acid glycine, featuring both a

phenyl and a phenylsulfonyl group attached to the nitrogen atom. Its systematic IUPAC name is

2-(N-phenylbenzenesulfonamido)acetic acid.

Key Identifiers:

Molecular Formula: C₁₄H₁₃NO₄S[1]

Molecular Weight: 291.32 g/mol [1]

CAS Number: 59724-82-2[1]

Synonyms:
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2-(N-phenylbenzenesulfonamido)acetic acid[1]

N-benzenesulfonyl-N-phenylglycine[1]

(Benzenesulfonyl-phenyl-amino)-acetic acid[1]

Comparative Analysis of Structural Confirmation
Techniques
The confirmation of N-Phenyl-N-(phenylsulfonyl)glycine's structure relies on a suite of

analytical techniques that provide complementary information. Below is a comparison of the

primary methods used for the structural elucidation of N-sulfonylated amino acids.
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Technique Information Provided Strengths Limitations

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

Detailed information

about the carbon-

hydrogen framework,

including the chemical

environment,

connectivity, and

spatial relationships of

atoms.

Provides

unambiguous

structural

confirmation. ¹H, ¹³C,

and 2D NMR

experiments (e.g.,

COSY, HSQC, HMBC)

reveal the complete

molecular scaffold.

Requires a relatively

pure sample and a

sufficient quantity of

material. Can be

complex to interpret

for molecules with

many signals.

Mass Spectrometry

(MS)

Precise molecular

weight and

fragmentation

patterns.

High sensitivity,

allowing for analysis

of very small sample

amounts. High-

resolution mass

spectrometry (HRMS)

can confirm the

elemental

composition.

Isomeric compounds

may not be

distinguishable by

mass alone.

Fragmentation

patterns can be

complex and require

careful interpretation.

Infrared (IR)

Spectroscopy

Information about the

functional groups

present in the

molecule.

Provides a

characteristic

"fingerprint" of the

molecule. Useful for

identifying key

functional groups like

carbonyls (C=O),

sulfonyls (S=O), and

N-H bonds (if

present).

Does not provide

detailed information

about the overall

molecular structure or

connectivity.

X-ray Crystallography The definitive three-

dimensional

arrangement of atoms

in a crystalline solid.

Provides an

unambiguous and

highly detailed

molecular structure.

Requires a single,

high-quality crystal,

which can be

challenging to grow.

The determined

structure is that of the
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solid state, which may

differ from the

solution-state

conformation.

Experimental Protocols for Structural Verification
The following are detailed experimental protocols for the key analytical techniques used to

confirm the structure of N-Phenyl-N-(phenylsulfonyl)glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete proton and carbon framework of the molecule and

confirm the connectivity of the phenyl, phenylsulfonyl, and glycine moieties.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments to be Performed:

¹H NMR: To identify the number and chemical environment of all protons. Expected signals

would include aromatic protons from the two phenyl rings and the methylene protons of

the glycine backbone.

¹³C NMR: To identify the number and chemical environment of all carbon atoms. Expected

signals would include those for the carboxylic acid, the aromatic carbons, and the

methylene carbon.

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons,

confirming the connectivity between the different structural fragments.

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the

spectra should be compared with predicted values for the proposed structure of N-Phenyl-N-
(phenylsulfonyl)glycine.
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High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule by obtaining a highly

accurate mass measurement.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument.

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable

solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an

appropriate ionization source (e.g., electrospray ionization - ESI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Analysis: The measured monoisotopic mass should be compared to the calculated

exact mass of the [M+H]⁺ or [M-H]⁻ ion of C₁₄H₁₃NO₄S. The difference should be within a

few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in N-Phenyl-N-
(phenylsulfonyl)glycine.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an

attenuated total reflectance (ATR) accessory) or as a thin film.

Data Acquisition: Acquire the infrared spectrum over the range of approximately 4000-400

cm⁻¹.

Data Analysis: The spectrum should be analyzed for characteristic absorption bands

corresponding to:

C=O stretch (carboxylic acid): ~1700-1750 cm⁻¹

S=O stretch (sulfonyl group): Two bands, typically around 1350-1300 cm⁻¹ and 1160-1120

cm⁻¹
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C-N stretch: ~1350-1250 cm⁻¹

Aromatic C=C stretches: ~1600-1450 cm⁻¹

Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the molecular structure of

N-Phenyl-N-(phenylsulfonyl)glycine.

Caption: Workflow for the synthesis, purification, and structural confirmation of N-Phenyl-N-
(phenylsulfonyl)glycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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